

2-Chloro-5-nitrobenzo[d]oxazole synthesis pathway

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzo[d]oxazole

Cat. No.: B1599828

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An In-Depth Technical Guide to the Synthesis of **2-Chloro-5-nitrobenzo[d]oxazole**

Introduction

2-Chloro-5-nitrobenzo[d]oxazole is a valuable chemical intermediate, notable for its functionalized heterocyclic scaffold.^{[1][2]} The presence of a reactive chloro group at the 2-position and a nitro group on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of dyes, pigments, and bioactive compounds.^[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule.

As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying chemical principles and strategic decisions that ensure a reproducible and efficient synthesis. The selected pathway is a two-step sequence commencing from the readily available starting material, 2-amino-4-nitrophenol. This approach involves an initial cyclization to form a key benzoxazolone intermediate, followed by a targeted chlorination to yield the final product. This methodology is designed for clarity, efficiency, and scalability.

Section 1: Synthesis of Key Intermediate: 5-Nitro-3H-benzoxazol-2-one

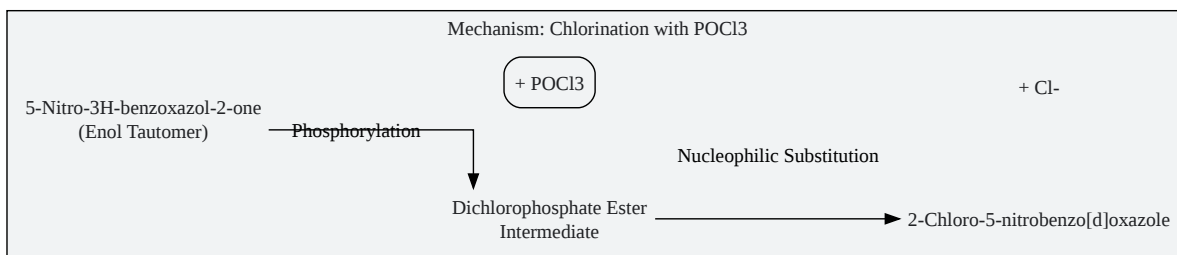
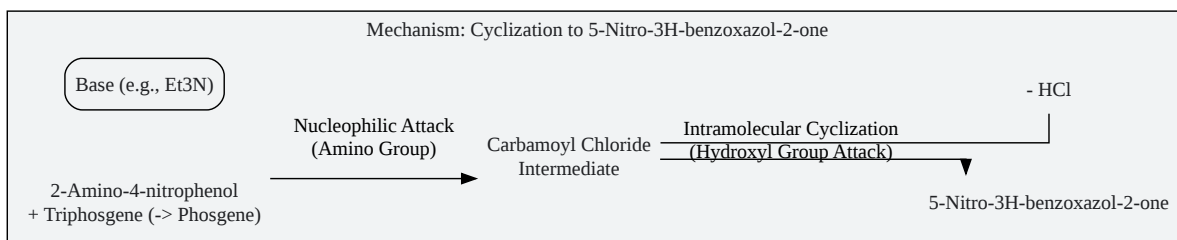
The foundational step in this synthesis is the construction of the benzoxazole ring system. This is achieved through the cyclization of 2-amino-4-nitrophenol to form the stable intermediate, 5-Nitro-3H-benzoxazol-2-one.

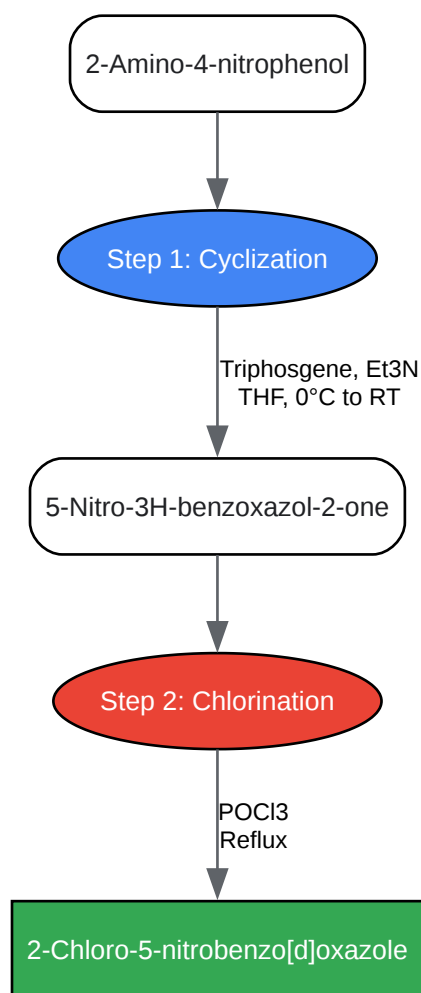
Principle & Reagent Selection

The transformation of an o-aminophenol into a benzoxazol-2-one requires a carbonyl source to provide the C2 carbon of the heterocyclic ring.^[3] Historically, the highly toxic phosgene gas was used for such reactions.^[3] However, modern synthetic practice prioritizes safety without compromising reactivity. Therefore, Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is the reagent of choice.^[4] Triphosgene is a stable, crystalline solid that serves as a safe and convenient in situ source of phosgene, minimizing handling risks while providing the necessary electrophilic carbonyl moiety.^{[4][5][6]} The reaction proceeds via a cyclocarbonylation mechanism, where both the amino and hydroxyl groups of the precursor participate to form the five-membered ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-nitrophenol on the electrophilic carbonyl carbon of the phosgene equivalent (generated from triphosgene). This forms a carbamoyl chloride intermediate. Subsequently, an intramolecular nucleophilic attack by the adjacent hydroxyl group, facilitated by a base, displaces the chloride, leading to ring closure and the formation of the thermodynamically stable 5-Nitro-3H-benzoxazol-2-one.





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